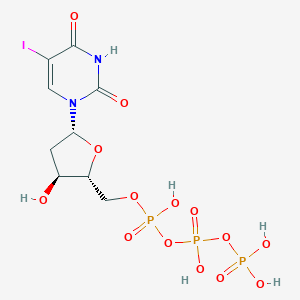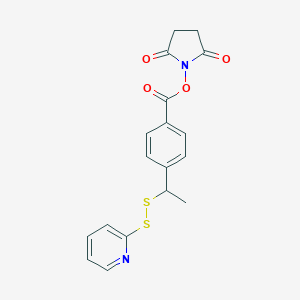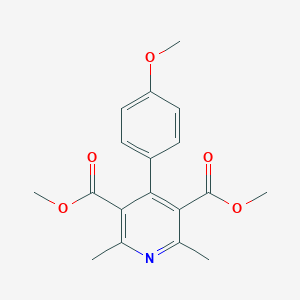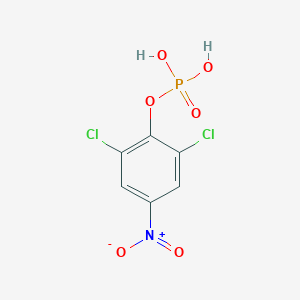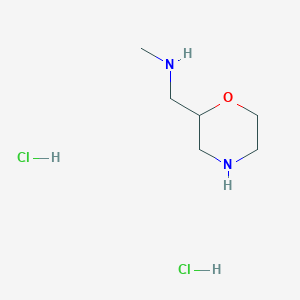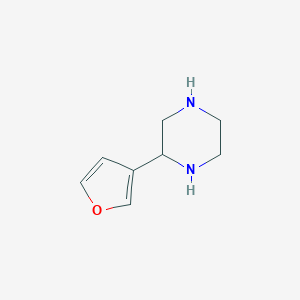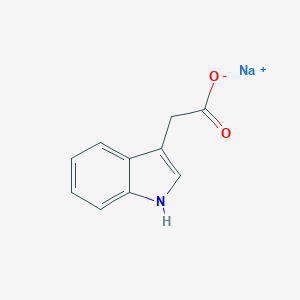![molecular formula C9H6Br2N2O4S2 B048575 3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-75-2](/img/structure/B48575.png)
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as BrCMTB and is a member of the benzothiadiazine class of compounds.
Mecanismo De Acción
The mechanism of action of BrCMTB is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BrCMTB has also been found to bind to certain receptors, such as the GABA(A) receptor, which is involved in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
BrCMTB has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. BrCMTB has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BrCMTB in lab experiments is its unique chemical structure, which allows for the investigation of its potential biological activities. However, one of the limitations is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the investigation of BrCMTB, including the development of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further research is also needed to elucidate its mechanism of action and to investigate its potential toxicity and side effects. Additionally, the development of novel synthetic methods for the production of BrCMTB may facilitate its use in various scientific research fields.
Métodos De Síntesis
The synthesis of BrCMTB involves the reaction of 3-amino-5,7-dibromo-1,2,4-benzothiadiazine 1,1-dioxide with chloroacetic acid, followed by the addition of sodium hydroxide. The resulting product is BrCMTB, which can be purified using various methods such as crystallization, filtration, and chromatography.
Aplicaciones Científicas De Investigación
BrCMTB has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Propiedades
Número CAS |
114260-75-2 |
|---|---|
Nombre del producto |
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C9H6Br2N2O4S2 |
Peso molecular |
430.1 g/mol |
Nombre IUPAC |
2-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Br2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
Clave InChI |
WHNQTMBHHUCBTH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br |
SMILES canónico |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



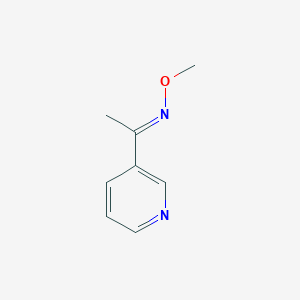
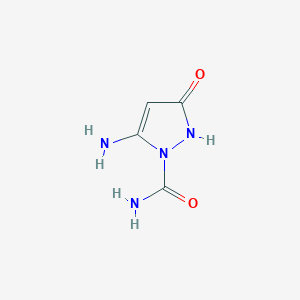
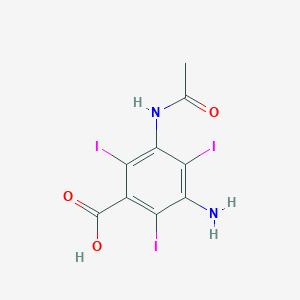
![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
